molecular formula C20H17BrN2O4S B11632578 (5Z)-1-(4-bromo-2-methylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(4-bromo-2-methylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11632578
M. Wt: 461.3 g/mol
InChI Key: SDJYCWXAAHGIOH-ZROIWOOFSA-N
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Description

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique molecular structure This compound features a combination of bromine, methyl, ethoxy, hydroxy, and sulfanylidene groups attached to a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5Z)-1-(4-bromo-2-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

(5Z)-1-(4-bromo-2-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H17BrN2O4S/c1-3-27-17-10-12(4-7-16(17)24)9-14-18(25)22-20(28)23(19(14)26)15-6-5-13(21)8-11(15)2/h4-10,24H,3H2,1-2H3,(H,22,25,28)/b14-9-

InChI Key

SDJYCWXAAHGIOH-ZROIWOOFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=C(C=C(C=C3)Br)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=C(C=C(C=C3)Br)C)O

Origin of Product

United States

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